
1-Chloro-1,1-difluoro-3-phenylpropan-2-one
Descripción general
Descripción
1-Chloro-1,1-difluoro-3-phenylpropan-2-one is a chemical compound with the molecular formula C9H7ClF2O and a molecular weight of 204.60 . It has gained significant attention in various fields of research and industry due to its unique physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a propan-2-one backbone with chlorine and fluorine substitutions .Aplicaciones Científicas De Investigación
MLCT Excited States in Coordination Compounds
Metal-to-ligand charge transfer (MLCT) excited states in cuprous bis-phenanthroline compounds show potential for applications in photophysical and photochemical devices. These compounds exhibit long-lived excited states at room temperature, which is a desirable property for applications in solar energy conversion and molecular electronics. The study by Scaltrito et al. (2000) reviews the data on CuI(phen′)2+ excited states and contrasts it with MLCT behavior of other transition metal compounds, highlighting their potential in photophysical applications (Scaltrito et al., 2000).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate of polyfluoroalkyl chemicals, which are persistent and toxic, is of significant concern. Liu and Mejia Avendaño (2013) provide a comprehensive review of the biodegradability of these chemicals in various environmental matrices. Understanding the microbial degradation pathways is essential for assessing the environmental impact and for developing strategies for the remediation of contaminated sites (Liu & Mejia Avendaño, 2013).
Novel Fluorinated Alternatives and Environmental Safety
Wang et al. (2019) discuss the sources, multimedia distribution, and health risks of novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs). The study highlights the need for further toxicological studies to evaluate the safety of these alternatives, indicating ongoing research into safer and more environmentally friendly chemical compounds (Wang et al., 2019).
Chemistry and Biological Properties of Thioureas
Saeed, Flörke, and Erben (2014) provide an overview of the chemistry, coordination, structure, and biological properties of 1-(acyl/aroyl)-3-(substituted) thioureas. Their applications as ligands in coordination chemistry and their biological aspects underline the multifaceted roles of organic compounds in scientific research, potentially guiding research into related compounds (Saeed, Flörke, & Erben, 2014).
Propiedades
IUPAC Name |
1-chloro-1,1-difluoro-3-phenylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZPJURDYSAYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


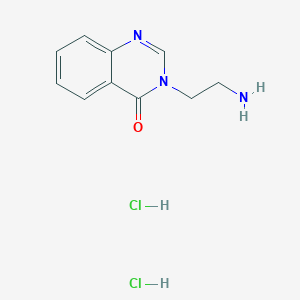



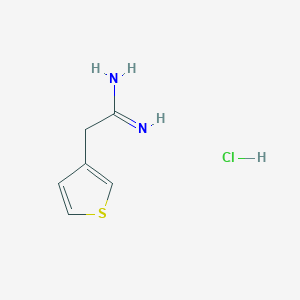
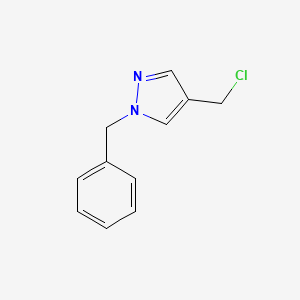

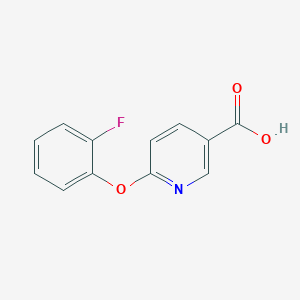
![3-[(4-methyl-1-piperazinyl)sulfonyl]Benzoic acid hydrochloride](/img/structure/B3388147.png)
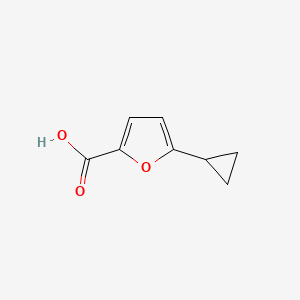

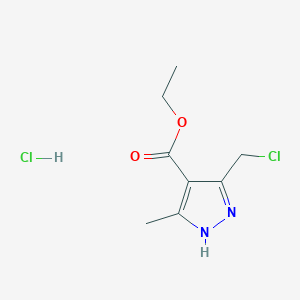
![N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B3388182.png)
![2-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid](/img/structure/B3388187.png)